

Application Notes and Protocols for GSK4028 in a TR-FRET Assay

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Compound of Interest

Compound Name: GSK4028

Cat. No.: B2980303

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Introduction

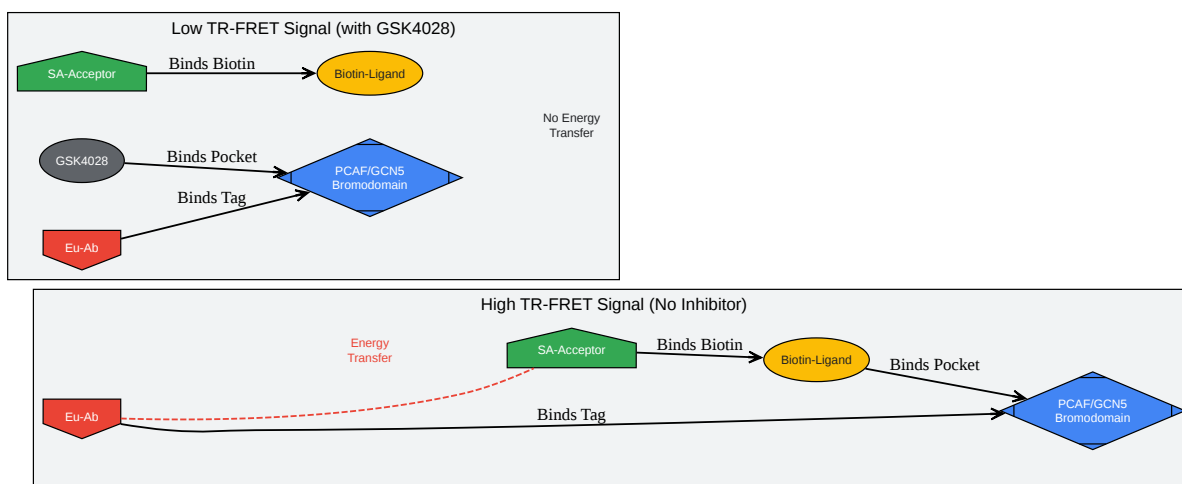
GSK4028 is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (GCN5).[1][2] Bromodomains are key epigenetic reader domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. The development of inhibitors targeting these domains is of significant interest for various therapeutic areas, including oncology and inflammatory diseases.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology widely used in drug discovery for high-throughput screening (HTS) and inhibitor characterization.[3][4][5] This method relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore. The long fluorescence lifetime of the donor allows for a time delay between excitation and detection, minimizing background fluorescence and enhancing assay sensitivity.[4][5]

These application notes provide a detailed protocol for utilizing **GSK4028** in a competitive binding TR-FRET assay to study its interaction with the PCAF or GCN5 bromodomain. As **GSK4028** is the inactive enantiomer, it is expected to show significantly lower potency compared to its active counterpart, GSK4027, making it an ideal negative control to validate assay specificity and rule out non-specific effects of the chemical scaffold.

Signaling Pathway and Assay Principle

The TR-FRET assay described here is a competitive binding assay. A recombinant, tagged PCAF or GCN5 bromodomain protein is used. This protein is recognized by a lanthanide-labeled antibody (donor) targeting the tag (e.g., His-tag, GST-tag). A biotinylated ligand that binds to the bromodomain's acetyl-lysine binding pocket is also included. This ligand is detected by a streptavidin-conjugated acceptor fluorophore. When the bromodomain, ligand, and their respective labeled binding partners are in close proximity, a high TR-FRET signal is generated. An unlabeled compound, such as **GSK4028**, that competes for the same binding site will displace the biotinylated ligand, leading to a decrease in the TR-FRET signal.



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Caption: Principle of the competitive TR-FRET assay for **GSK4028**.

Quantitative Data Summary

The following table summarizes the reported potency of **GSK4028** and its active enantiomer, GSK4027, against the PCAF bromodomain in a TR-FRET assay. This data is essential for establishing appropriate concentration ranges for the negative control in your experiments.

Compound	Target Bromodomain	Assay Type	pIC50	IC50 (nM)	Reference
GSK4028	PCAF/GCN5	TR-FRET	4.9	~12,600	[1][2]
GSK4027	PCAF	TR-FRET	7.4 ± 0.11	40	[6][7]

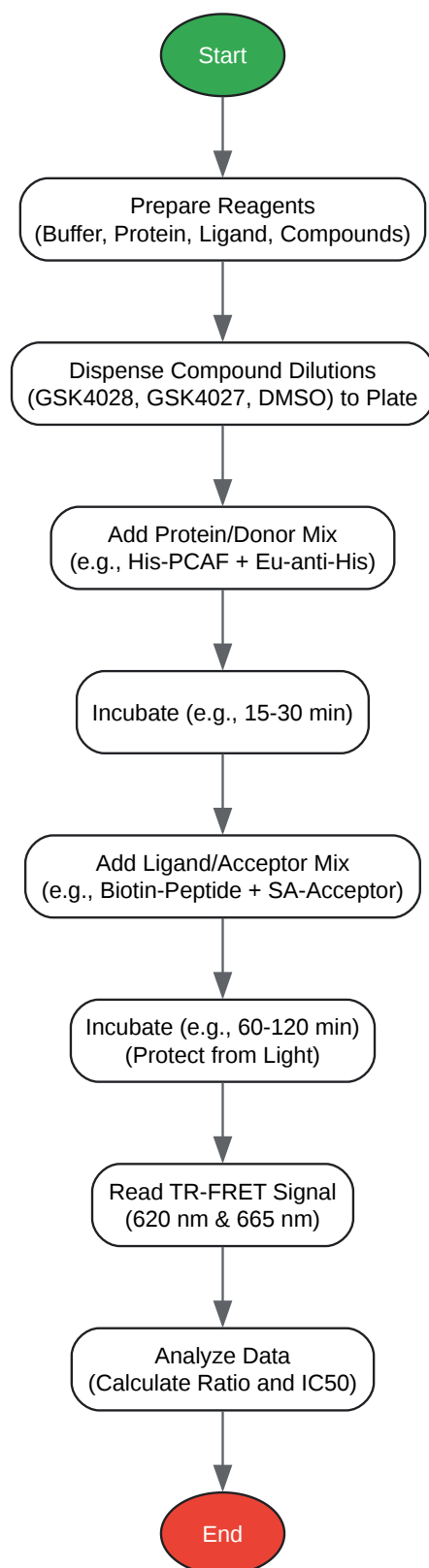
Experimental Protocol

This protocol is adapted from commercially available bromodomain TR-FRET assay kits and should be optimized for your specific laboratory conditions and reagents.

Materials and Reagents

- Protein: Recombinant human PCAF or GCN5 bromodomain with a 6xHis or GST tag.
- Ligand: Biotinylated histone H3 or H4 peptide containing an acetylated lysine recognized by PCAF/GCN5.
- Donor: Terbium- or Europium-labeled anti-6xHis or anti-GST antibody.
- Acceptor: Streptavidin-conjugated fluorophore (e.g., d2, APC, or XL665).
- Compound: **GSK4028** and GSK4027 (as a positive control) dissolved in 100% DMSO.
- Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
- Plate: Low-volume, 384-well white or black microplate.
- Plate Reader: A TR-FRET compatible plate reader capable of excitation at ~340 nm and dual emission detection at ~620 nm (donor) and ~665 nm (acceptor).

Experimental Workflow



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Caption: Experimental workflow for the **GSK4028** TR-FRET assay.

Step-by-Step Procedure

- Compound Preparation:
 - Prepare a serial dilution of **GSK4028** and GSK4027 in 100% DMSO. A typical starting concentration for the dilution series might be 1 mM.
 - Further dilute the compounds in assay buffer to an intermediate concentration (e.g., 4x the final desired concentration). The final DMSO concentration in the assay should be kept low, typically $\leq 1\%$.
- Assay Plate Setup:
 - Add 5 μL of the diluted compounds to the appropriate wells of a 384-well plate.
 - For control wells, add 5 μL of assay buffer with the corresponding DMSO concentration (negative control, 0% inhibition) and a high concentration of GSK4027 (positive control, 100% inhibition).
- Protein-Donor Mix Addition:
 - Prepare a 2x working solution of the tagged PCAF/GCN5 bromodomain and the lanthanide-labeled antibody in assay buffer. The optimal concentrations should be determined empirically but can start in the low nanomolar range.
 - Add 10 μL of this mix to each well.
 - Incubate for 15-30 minutes at room temperature.
- Ligand-Acceptor Mix Addition:
 - Prepare a 4x working solution of the biotinylated ligand and the streptavidin-acceptor in assay buffer. The ligand concentration should be around its K_d for the bromodomain.
 - Add 5 μL of this mix to each well to initiate the reaction.
 - The final volume in each well should be 20 μL .

- Incubation:
 - Seal the plate and incubate for 60-120 minutes at room temperature, protected from light. The optimal incubation time should be determined during assay development.
- Data Acquisition:
 - Read the plate using a TR-FRET-enabled microplate reader.
 - Set the excitation wavelength to ~340 nm.
 - Measure the emission at two wavelengths: ~620 nm (for the lanthanide donor) and ~665 nm (for the acceptor).

Data Analysis

- Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission:
 - $\text{Ratio} = (\text{Emission at 665 nm} / \text{Emission at 620 nm}) * 10,000$
- Normalize the Data: Express the results as a percentage of inhibition using the following formula:
 - $\% \text{ Inhibition} = 100 * (1 - [(\text{Ratio_sample} - \text{Ratio_min}) / (\text{Ratio_max} - \text{Ratio_min})])$
 - Ratio_sample: TR-FRET ratio of the test compound well.
 - Ratio_max: Average TR-FRET ratio of the negative control (DMSO) wells.
 - Ratio_min: Average TR-FRET ratio of the positive control (high concentration of GSK4027) wells.
- Determine pIC50:
 - Plot the % inhibition against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

- The pIC50 is the negative logarithm of the IC50 value. For **GSK4028**, a pIC50 of approximately 4.9 is expected.

Conclusion

This document provides a comprehensive guide for using **GSK4028** as a negative control in a TR-FRET assay for the PCAF/GCN5 bromodomains. By following this protocol, researchers can effectively validate the specificity of their assay and confirm that the observed activity of potent inhibitors like GSK4027 is due to specific binding to the target bromodomain and not an artifact of the chemical scaffold. Proper use of this negative control is critical for robust and reliable drug discovery efforts targeting epigenetic reader domains.

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